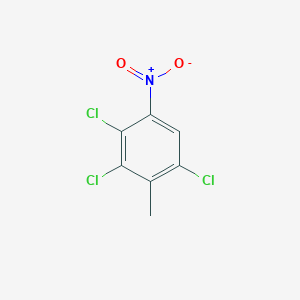

1,3,4-Trichloro-2-methyl-5-nitrobenzene

Description

Properties

IUPAC Name |

1,3,4-trichloro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTVOUBBPNUZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Reaction Pathways of 1,3,4 Trichloro 2 Methyl 5 Nitrobenzene

Established Synthetic Routes to Substituted Halogenated Nitroaromatic Compounds

The synthesis of halogenated nitroaromatic compounds typically involves a series of electrophilic aromatic substitution reactions, where the order of introduction of the substituents is critical to achieving the desired isomer. The directing effects of the groups already present on the aromatic ring dictate the position of subsequent substitutions.

Aromatic nitration is a fundamental reaction in organic synthesis, introducing a nitro group (-NO₂) onto an aromatic ring. This is typically achieved by treating the aromatic compound with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.

The direct nitration of halogenated toluene (B28343) precursors is a common method for synthesizing chloronitrotoluenes. For instance, the nitration of 2,5-dichlorotoluene (B98588) can be performed to introduce a nitro group. The regioselectivity of this reaction is governed by the directing effects of the chloro and methyl substituents. The methyl group is an ortho, para-director, while the chloro groups are also ortho, para-directing but are deactivating. The interplay of these effects will determine the position of the incoming nitro group.

In a typical procedure, the halogenated toluene is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions, such as temperature and reaction time, are crucial to control the extent of nitration and minimize the formation of byproducts.

The combination of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid," is the most widely used nitrating agent in both laboratory and industrial settings. guidechem.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. quora.com

The general mechanism for nitration using a mixed acid system involves three key steps:

Generation of the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic attack: The aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically HSO₄⁻ or water, removes a proton from the arenium ion, restoring aromaticity and yielding the nitroaromatic product.

The reactivity of the aromatic substrate is a critical factor. Electron-donating groups, such as methyl groups, activate the ring towards electrophilic attack, while electron-withdrawing groups, like nitro and chloro groups, deactivate the ring. quora.com

Table 1: Typical Reaction Conditions for Mixed Acid Nitration

| Aromatic Substrate | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Major Product(s) |

| Toluene | HNO₃/H₂SO₄ | 30-40 | 1-2 | o-nitrotoluene, p-nitrotoluene |

| Chlorobenzene | HNO₃/H₂SO₄ | 30-70 | 2-4 | o-nitrochlorobenzene, p-nitrochlorobenzene |

| m-Dichlorobenzene | HNO₃/H₂SO₄ | 40-100 | 4-18 | 2,4-Dichloronitrobenzene |

Halogenation Strategies for Nitroaromatic Scaffolds

The introduction of halogen atoms onto a nitroaromatic ring is another key synthetic transformation. This is typically achieved through electrophilic halogenation, where a halogen (e.g., Cl₂, Br₂) is activated by a Lewis acid catalyst, such as FeCl₃ or AlCl₃. The nitro group is a strong deactivating group and a meta-director. Therefore, direct halogenation of a nitrotoluene will direct the incoming halogen to a meta position relative to the nitro group.

For example, the chlorination of m-nitrotoluene in the presence of a Lewis acid catalyst would be expected to yield products where the chlorine atom is introduced at positions ortho or para to the methyl group and meta to the nitro group. quora.com The specific isomer distribution will depend on the relative directing strengths of the methyl and nitro groups. quora.com

The synthesis of highly substituted aromatic compounds like 1,3,4-trichloro-2-methyl-5-nitrobenzene often necessitates a multi-step approach. quora.comlumenlearning.comlibretexts.org The order of the reactions is paramount to ensure the correct regiochemistry of the final product. lumenlearning.com Retrosynthetic analysis is a powerful tool for planning such syntheses, where the target molecule is conceptually broken down into simpler, more readily available starting materials. quora.com

Key considerations in designing a multi-step synthesis include:

Directing effects of substituents: The order of introduction of functional groups must be carefully planned to take advantage of their directing effects. lumenlearning.com For instance, introducing an ortho, para-directing group first, followed by a meta-directing group, will lead to a different isomer than the reverse sequence.

Activation and deactivation of the ring: The presence of activating or deactivating groups will influence the reaction conditions required for subsequent substitution steps. Strongly deactivated rings may require harsh conditions for further functionalization.

Functional group interconversions: It is sometimes necessary to introduce a functional group that can be later modified. For example, an amino group can be introduced and then converted to a chloro group via a Sandmeyer reaction.

Targeted Synthesis of this compound

A plausible synthetic route to this compound would likely start from a less substituted toluene derivative and sequentially introduce the chloro and nitro groups. One potential starting material is 2,3,6-trichlorotoluene. wikipedia.orgnih.gov

Proposed Synthetic Pathway:

A potential synthesis could involve the nitration of 2,3,6-trichlorotoluene. In this case, the directing effects of the three chloro atoms and the methyl group would determine the position of the incoming nitro group. The methyl group is an activating ortho, para-director, while the chloro atoms are deactivating ortho, para-directors. The positions on the ring are C1-CH3, C2-Cl, C3-H, C4-Cl, C5-H, C6-Cl. The most activated positions for electrophilic attack would be ortho and para to the methyl group (positions 2, 4, and 6). However, positions 2 and 6 are already substituted with chlorine. Position 4 is also substituted with chlorine. The remaining open positions are 3 and 5. The directing influence of the substituents would need to be carefully considered to predict the major product.

An alternative and more controlled multi-step synthesis could start from a different precursor, such as 2-methyl-5-nitroaniline (B49896). chemspider.comchemicalbook.com

Illustrative Multi-step Synthesis:

Starting Material: 2-Methyl-5-nitroaniline. chemspider.comchemicalbook.com

Step 1: Diazotization. The amino group of 2-methyl-5-nitroaniline can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures.

Step 2: Sandmeyer Reaction (Chlorination). The diazonium salt can then be treated with copper(I) chloride to replace the diazonium group with a chlorine atom, yielding 1-chloro-2-methyl-5-nitrobenzene.

Step 3: Electrophilic Chlorination. The resulting 1-chloro-2-methyl-5-nitrobenzene can then be subjected to further chlorination. The methyl group and the existing chloro group are ortho, para-directing, while the nitro group is meta-directing. The incoming chlorine atoms would likely substitute at the positions dictated by the combined directing effects of the existing substituents, leading to the formation of this compound. The reaction conditions would need to be carefully controlled to achieve the desired trichlorinated product.

Table 2: Proposed Reaction Scheme for the Targeted Synthesis

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Methyl-5-nitroaniline | NaNO₂, HCl, 0-5 °C | 2-Methyl-5-nitrobenzenediazonium chloride |

| 2 | 2-Methyl-5-nitrobenzenediazonium chloride | CuCl | 1-Chloro-2-methyl-5-nitrobenzene |

| 3 | 1-Chloro-2-methyl-5-nitrobenzene | Cl₂, FeCl₃ | This compound |

This proposed pathway highlights the strategic use of functional group transformations and electrophilic aromatic substitution to achieve the synthesis of the target molecule. The success of such a synthesis would depend on the careful optimization of reaction conditions at each step to maximize the yield of the desired product and minimize the formation of unwanted isomers.

Precursor Selection and Chemical Transformation Design

The most direct and logical synthetic route to this compound involves the electrophilic nitration of a suitable precursor. The selection of this precursor is critical for the success of the synthesis.

Primary Precursor: The logical starting material for this synthesis is 2,4,5-trichlorotoluene (B165455) . The core transformation is an electrophilic aromatic substitution reaction, specifically nitration. In this reaction, the aromatic ring of 2,4,5-trichlorotoluene attacks a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the benzene (B151609) ring guide the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The single available position on the ring that is ortho or para to the activating methyl group and not already occupied determines the site of nitration, leading to the desired product.

Alternative, more complex pathways could be designed starting from simpler molecules. For instance, a route could begin with an appropriate chloro-toluidine (amino-chlorotoluene), followed by additional chlorination and a Sandmeyer reaction to introduce a third chlorine atom, and finally nitration. However, the direct nitration of 2,4,5-trichlorotoluene remains the most straightforward conceptual design.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction parameters is crucial for maximizing the yield and minimizing the formation of by-products during the nitration of polychlorinated aromatic compounds. Research on the nitration of similar substrates, such as 1,2,4-trichlorobenzene (B33124), provides a framework for the probable optimal conditions. guidechem.com The key is to balance reaction rate and selectivity. guidechem.com

The process typically involves the use of a mixed acid nitrating agent. The optimization focuses on several key parameters:

Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Temperature Control: Nitration reactions are highly exothermic. The temperature must be carefully controlled to prevent over-nitration and the formation of undesired isomers or oxidation products. An initial addition temperature around 50°C, followed by a controlled increase to 60-80°C for the reaction period, is often employed. guidechem.com

Reaction Time: The duration of the reaction, typically ranging from 30 minutes to a few hours, is optimized to ensure the reaction goes to completion without degrading the product. guidechem.com

Catalyst Systems: While the traditional mixed-acid system is common, research into solid acid catalysts like sulfated silica (B1680970) (SO₄/SiO₂) has shown promise for optimizing nitrobenzene (B124822) synthesis, offering high selectivity. researchgate.net

The table below summarizes typical parameters for optimizing the synthesis of chlorinated nitroaromatics.

| Parameter | Optimized Condition | Purpose |

| Nitrating Agent | Mixed acid (concentrated H₂SO₄ and HNO₃) | Generates the electrophile (NO₂⁺) for the substitution reaction. |

| Acid Ratio (HNO₃:H₂SO₄) | Typically >1, with specific ratios fine-tuned based on substrate reactivity. guidechem.com | Ensures complete generation of the nitronium ion and drives the reaction forward. |

| Reaction Temperature | 50°C (addition), 60–80°C (reaction). guidechem.com | Balances reaction rate with control over exothermicity and prevention of by-product formation. guidechem.com |

| Reaction Time | 0.5 – 2 hours. guidechem.com | Allows for the reaction to reach high conversion rates, often exceeding 97% under optimal conditions. guidechem.com |

| Agitation | Continuous stirring | Ensures homogeneity in the reaction mixture, promoting efficient heat and mass transfer. |

Isolation and Purification Techniques for High Purity

Following the synthesis, a multi-step process is required to isolate and purify this compound from the reaction mixture, which contains residual acids, by-products, and unreacted starting materials.

Quenching and Neutralization: The reaction mixture is first carefully quenched, often by pouring it over ice. This is followed by a neutralization step, typically using a base like sodium carbonate solution, to remove the strong acids. mdpi.com

Extraction: The crude product is then extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane (B109758). mdpi.com

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude solid product. chemicalbook.com

Final Purification: High purity is achieved through techniques such as:

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. Slow evaporation of a chloroform (B151607) solution has been used to grow high-quality single crystals of related compounds. mdpi.comresearchgate.net

Silica Gel Column Chromatography: For more rigorous purification, the crude product can be purified by column chromatography. chemicalbook.com The compound is passed through a silica gel column using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate), which separates the target molecule from impurities based on polarity. chemicalbook.com

The purity of the final product is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods. nih.govsigmaaldrich.com

Derivatization and Chemical Transformations of this compound

The presence of multiple electron-withdrawing substituents makes the aromatic ring of this compound highly electron-deficient and thus susceptible to chemical transformations, most notably nucleophilic aromatic substitution.

2 Reduction Reactions of the Aromatic Nitro Group

The reduction of the nitro group is a fundamental transformation for aromatic nitro compounds, providing a primary route to the synthesis of aryl amines. These amines are crucial intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. libretexts.org The primary product expected from the complete reduction of this compound is 2,4,5-Trichloro-6-methylaniline . Several methods are commonly employed for this transformation.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes. libretexts.org The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, under an atmosphere of hydrogen gas. chemguide.co.uk For chloronitroaromatic compounds, a key challenge is to prevent hydrodechlorination, the undesired removal of chlorine atoms. The choice of catalyst and reaction conditions is critical. For instance, Raney Nickel is sometimes preferred over Pd/C for substrates where dehalogenation is a concern. chemguide.co.uk The catalytic hydrogenation of o-nitrochlorobenzene to 2,2'-dichlorohydrazobenzene has been demonstrated using a Pd/C catalyst, indicating that the nitro group can be selectively reduced under controlled conditions without cleaving the C-Cl bond. psu.edu

Metal-Acid Systems: A classic laboratory method for nitro group reduction involves the use of a metal in the presence of a strong acid. The tin (Sn) and hydrochloric acid (HCl) system is a common example. wikipedia.org In this reaction, the tin metal acts as the reducing agent, donating electrons to the nitro group in the acidic medium. wikipedia.org The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. wikipedia.org While effective, this method generates tin salt by-products that can complicate product purification. psu.edu Other systems, such as iron (Fe) in acetic acid, can also be employed and may offer advantages in terms of waste disposal. youtube.com

The general reaction for the reduction is as follows: C₆H(CH₃)Cl₃NO₂ + 6[H] → C₆H(CH₃)Cl₃NH₂ + 2H₂O

| Method | Reagents & Conditions | Primary Product | Key Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Solvent (e.g., Ethanol) | 2,4,5-Trichloro-6-methylaniline | Potential for hydrodechlorination. chemguide.co.uk Catalyst selection is crucial for chemoselectivity. |

| Metal-Acid Reduction | Sn / HCl or Fe / Acetic Acid | 2,4,5-Trichloro-6-methylaniline | Stoichiometric use of metal leads to significant waste. psu.edu Tin salts can be difficult to remove. youtube.com |

3 Electrophilic Substitution Reactions on the Activated Aromatic Ring

Further electrophilic substitution on the this compound ring is highly challenging due to the nature of the existing substituents and the lack of available positions. The benzene ring has only one remaining hydrogen atom, at the C6 position, where substitution could potentially occur. The feasibility of such a reaction is dictated by the combined electronic effects of the groups already present.

Substituents on a benzene ring are classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). lumenlearning.com

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by resonance and induction). It directs incoming electrophiles to the meta position. chemguide.co.uklibretexts.org

Chloro Groups (-Cl): Halogens are deactivating due to their inductive electron withdrawal, but they direct incoming electrophiles to the ortho and para positions because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). docbrown.info

Methyl Group (-CH₃): An alkyl group is a weak activating group and an ortho, para-director due to inductive electron donation. chemguide.co.uk

In this compound, the single available position (C6) is:

Ortho to the nitro group.

Ortho to one chloro group (at C1).

Para to another chloro group (at C4).

Meta to the third chloro group (at C3).

Meta to the methyl group (at C2).

The nitro group strongly deactivates the positions ortho and para to it. Since the only available site (C6) is ortho to the strongly deactivating nitro group, electrophilic attack at this position is heavily disfavored. Furthermore, the ring is already substituted with three deactivating chloro groups. While the methyl group is activating, its influence is weak and directed towards its ortho and para positions, which are already blocked. The cumulative effect is a significant deactivation of the entire aromatic ring, making further electrophilic substitution extremely difficult to achieve under standard conditions. Quantum chemical calculations on polychlorinated biphenyls have shown that explaining reactivity in electrophilic substitutions can be complex and that highly chlorinated substrates are generally less reactive. nih.gov

4 Palladium-Catalyzed C–N Cross-Coupling Reactions (Relevance to Nitroaromatic Compounds)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. wikipedia.org The Buchwald-Hartwig amination, specifically, has become a premier method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org

The relevance to this compound is twofold. The molecule presents two types of potential electrophilic sites for C-N coupling: the carbon-chlorine (C-Cl) bonds and the carbon-nitro (C-NO₂) bond.

Coupling at C-Cl Bonds: The Buchwald-Hartwig reaction is most commonly applied to aryl halides. nih.gov In principle, this compound could react with an amine (e.g., a primary or secondary amine) in the presence of a suitable palladium catalyst and a base to substitute one or more of the chlorine atoms. The development of specialized ligands, such as those based on bidentate phosphines or N-heterocyclic carbenes (NHCs), has expanded the scope of this reaction to include electron-deficient and sterically hindered aryl chlorides. wikipedia.orgresearchgate.net The relative reactivity of the three C-Cl bonds would be influenced by the electronic and steric environment of each.

Coupling at the C-NO₂ Bond (Denitrative Coupling): More recently, research has demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions. novartis.com This allows for the direct functionalization of nitroarenes, which are often readily available starting materials. novartis.com This denitrative amination involves the oxidative addition of the Ar-NO₂ bond to a low-valent palladium center. novartis.com

For a substrate like this compound, a competition between C-Cl and C-NO₂ bond activation would exist. The reaction outcome would depend heavily on the specific catalyst system (palladium precursor and ligand) and reaction conditions employed.

| Reaction Type | Coupling Partners | Potential Product Type | Catalyst System Example |

|---|---|---|---|

| Buchwald-Hartwig Amination (at C-Cl) | This compound + Amine (R₂NH) | Chloro(methyl)(nitro)(amino)benzene derivative | Pd₂(dba)₃ / Phosphine Ligand, Base (e.g., NaOtBu) |

| Denitrative Amination (at C-NO₂) | This compound + Amine (R₂NH) | N-Aryl-2,3,4-trichloro-6-methylaniline | Pd(OAc)₂ / BrettPhos, Base (e.g., K₃PO₄) |

5 Hydrolysis Reactions and Product Characterization (Relevance to Nitroaromatic Compounds)

Hydrolysis of chlorinated nitroaromatic compounds typically proceeds via nucleophilic aromatic substitution (SₙAr), where a leaving group on the aromatic ring is displaced by a nucleophile, such as a hydroxide (B78521) ion (OH⁻). The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

In this compound, both the chloro and nitro groups can potentially act as leaving groups.

Hydrolysis of a Chloro Group: The chloro group at C4 is para to the nitro group, and the chloro group at C1 is ortho to the nitro group. Both are activated towards nucleophilic attack. The chloro group at C3 is meta to the nitro group and is therefore significantly less activated. Steric hindrance from the adjacent methyl group at C2 might also influence the reactivity of the chloro group at C1. Given the electronic activation, it is plausible that under strong basic conditions (e.g., aqueous NaOH at elevated temperatures), one of the activated chlorine atoms could be displaced by a hydroxide group to form a dichloromethylnitrophenol .

Hydrolysis of the Nitro Group: While less common than halide displacement, the nitro group can also be displaced by strong nucleophiles, particularly when activated by other substituents.

The degradation of chlorinated nitroaromatic compounds is a significant area of environmental research, as these compounds can be persistent pollutants. nih.gov Studies on their degradation pathways often reveal that hydrolysis is a key initial step. researchgate.net The characterization of hydrolysis products is crucial for understanding the fate of these compounds in the environment and typically involves analytical techniques such as mass spectrometry (MS) coupled with chromatography (e.g., HPLC) to identify the resulting phenolic compounds and other intermediates. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,4 Trichloro 2 Methyl 5 Nitrobenzene

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a cornerstone for identifying the functional groups present in a molecule. These techniques probe the vibrational and rotational modes of molecular bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy would be instrumental in identifying the key functional moieties within 1,3,4-trichloro-2-methyl-5-nitrobenzene. The presence of the nitro group (-NO₂) would be expected to produce strong, characteristic absorption bands. Typically, the asymmetric stretching vibration of the N-O bond appears in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration is observed between 1300-1390 cm⁻¹.

The aromatic ring itself would generate a series of bands. The C-H stretching vibrations of the single aromatic proton would appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes provide clues about the arrangement of substituents.

Furthermore, the presence of the methyl group (-CH₃) would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The carbon-chlorine (C-Cl) bonds would also exhibit stretching vibrations, typically in the fingerprint region below 800 cm⁻¹, though these can be harder to assign definitively without comparative analysis.

Hypothetical FTIR Data for this compound This table is a representation of expected data and is not based on experimental results.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| < 3000 | Medium | Methyl C-H Stretch |

| 1500-1600 | Strong | Asymmetric NO₂ Stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

| 1300-1390 | Strong | Symmetric NO₂ Stretch |

| ~1450 & ~1375 | Medium | Methyl C-H Bend |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretch of the nitro group would be expected to be a prominent feature in the FT-Raman spectrum. The aromatic ring vibrations, particularly the ring "breathing" modes, also tend to produce strong Raman signals. The C-Cl bonds would also be Raman active. By comparing the FTIR and FT-Raman spectra, a more complete picture of the vibrational modes of this compound could be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and how they are connected to one another.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would be expected to be relatively simple. It would feature two main signals. The first would be a singlet corresponding to the three protons of the methyl group (-CH₃). Its chemical shift would likely be in the range of 2.0-2.5 ppm, influenced by the adjacent aromatic ring and chloro-substituent. The second signal would be another singlet, corresponding to the single proton on the aromatic ring. Its chemical shift would be significantly downfield, likely in the range of 7.5-8.5 ppm, due to the deshielding effects of the electronegative chlorine and nitro-substituents on the ring. The integration of these signals would show a 3:1 ratio, corresponding to the methyl and aromatic protons, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide information about the seven unique carbon atoms in the molecule. Six of these would be in the aromatic region (typically 120-160 ppm), and one would be in the aliphatic region (the methyl carbon, likely 15-25 ppm). The chemical shifts of the aromatic carbons would be highly dependent on the attached substituents. The carbon atom bonded to the nitro group would be expected to be significantly deshielded and appear at a high chemical shift. The carbons bonded to the chlorine atoms would also be deshielded. The quaternary carbons (those without attached protons) would typically show weaker signals than the protonated carbons.

Hypothetical ¹³C NMR Data for this compound This table is a representation of expected data and is not based on experimental results.

| Chemical Shift (ppm) | Multiplicity (in ¹H-coupled spectrum) | Assignment |

|---|---|---|

| 15-25 | Quartet | -CH₃ |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all the ¹H and ¹³C signals and confirm the substitution pattern, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). In this specific molecule, with only one isolated aromatic proton, the COSY spectrum would be of limited use for the aromatic region but could confirm the absence of coupling for the methyl and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in verifying the purity and confirming the identity of this compound. In a typical GC-MS analysis, the compound is separated from any impurities based on its volatility and interaction with the GC column. epa.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting mass-to-charge ratios of the ions are measured. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, which is approximately 240.5 g/mol . nih.gov The presence of a single, sharp peak in the gas chromatogram at a specific retention time, coupled with a mass spectrum that matches the expected pattern for the compound, provides strong evidence of its purity and confirms its identity. For instance, in the analysis of similar compounds like chlorinated nitroaromatics, GC-MS is a standard method to track reaction progress and identify products. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of this compound, which is crucial for determining its elemental composition. lcms.cz Unlike standard mass spectrometry, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound (C7H4Cl3NO2) is calculated to be 238.930761 Da. nih.gov This precise measurement is invaluable for confirming the molecular formula and distinguishing it from other potential isomers or isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO2) or parts of it, such as NO or O. acs.orgacs.org The fragmentation of nitrotoluene isomers often shows characteristic differences that can be used for analytical identification. acs.org The specific fragmentation pattern of this compound would be influenced by the positions of the chloro, methyl, and nitro groups on the benzene ring, offering insights into their arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of a nitroaromatic compound typically displays characteristic absorption bands. For instance, nitrobenzene (B124822) exhibits weak absorption bands in the longer wavelength region (around 350 nm and 280 nm) and strong bands at shorter wavelengths (around 240 nm and 193 nm). acs.org The presence of chlorine and methyl substituents on the benzene ring in this compound will influence the energy of these electronic transitions, causing shifts in the absorption maxima compared to unsubstituted nitrobenzene. capes.gov.br These shifts provide valuable information about the electronic structure of the molecule.

Table of Spectroscopic Data for this compound

| Analytical Technique | Parameter | Observed/Expected Value | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Weight | ~240.5 g/mol | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | 238.930761 Da | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Key Fragmentation | Loss of NO2, NO, Cl | acs.orgacs.org |

| X-ray Diffraction (XRD) | Crystal System | (Not available) | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption Maxima (λmax) | (Not available) |

Computational Chemistry and Theoretical Investigations of 1,3,4 Trichloro 2 Methyl 5 Nitrobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No published data is available on the optimized bond lengths, bond angles, and dihedral angles of 1,3,4-trichloro-2-methyl-5-nitrobenzene as determined by DFT calculations.

There are no available studies that report the calculated vibrational frequencies (e.g., IR and Raman spectra) for this compound, which would be essential for its spectroscopic characterization.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap, which are critical for predicting chemical reactivity and kinetic stability, have not been reported for this compound.

An MESP analysis, which identifies the electron-rich and electron-poor regions of a molecule to predict its electrophilic and nucleophilic sites, has not been published for this compound.

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of experimental data. nih.gov The accuracy of these calculations is highly dependent on the level of theory and the basis set employed. For nitrobenzene (B124822) and its derivatives, various ab initio and DFT methods have been utilized to study their electronic structure and properties. nih.govacs.org

Studies on substituted nitrobenzenes have shown that methods like Hartree-Fock (HF) can be less accurate in predicting certain properties compared to post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or DFT methods, such as B3LYP. nih.gov The choice of basis set is also critical. Pople-style basis sets, like 6-31G* or 6-311G**, are commonly used for such systems, providing a good balance between computational cost and accuracy. nist.gov For more precise calculations, especially those involving weak intermolecular interactions, larger basis sets with diffuse and polarization functions, such as aug-cc-pVDZ, are often necessary.

A study on nitrobenzene derivatives indicated that DFT calculations with the B3LYP functional provided good agreement with experimental data. nih.gov For this compound, a suitable approach would likely involve geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p) to accurately model its structure and vibrational modes.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Stability Profiling

The conformational flexibility of this compound primarily revolves around the rotation of the nitro and methyl groups relative to the benzene (B151609) ring. The presence of bulky chlorine atoms adjacent to the methyl and nitro groups can introduce steric hindrance, potentially leading to non-planar conformations.

In nitrobenzene itself, the nitro group is nearly coplanar with the benzene ring, which allows for maximal resonance stabilization. researchgate.net However, ortho-substitution can force the nitro group to twist out of the plane. For this compound, the methyl group at position 2 and the chlorine at position 3 are ortho to the nitro group at position 5, which would likely lead to a significant dihedral angle between the nitro group and the benzene ring. Similarly, the chlorine atoms at positions 1 and 3 are ortho to the methyl group at position 2, which could restrict its rotation.

Conformational analysis using computational methods can predict the most stable conformers and the energy barriers between them. Molecular mechanics or DFT calculations can be employed to perform a potential energy surface scan by systematically rotating the C-N and C-C bonds of the nitro and methyl groups, respectively. This analysis would reveal the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature.

Intermolecular Interactions and Packing Arrangements in Condensed Phases

The crystal structure and packing of this compound would be governed by a variety of intermolecular interactions. The presence of polar C-Cl and N-O bonds suggests that dipole-dipole interactions will play a significant role. Halogen bonding (C-Cl···O or C-Cl···N) is also a possibility, where the electropositive region on the chlorine atom (the σ-hole) interacts with the electronegative oxygen or nitrogen atoms of the nitro group of a neighboring molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Development of Molecular Descriptors from Quantum Chemical Parameters

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. core.ac.uk These models rely on molecular descriptors, which are numerical representations of the chemical information of a molecule. Quantum chemical calculations are a powerful source for generating a wide range of molecular descriptors.

For nitrobenzene derivatives, several QSAR studies have been conducted to predict their toxicity. nih.govdergipark.org.trisca.me These studies have utilized various quantum chemical descriptors, including:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken charges. These descriptors relate to the reactivity and polarity of the molecule.

Thermodynamic Descriptors: Heat of formation, total energy, and Gibbs free energy.

Topological and Geometrical Descriptors: Molecular weight, molecular volume, surface area, and ovality.

A study on the toxicity of nitrobenzenes to Tetrahymena pyriformis found that descriptors such as the electrophilicity index (ω), LUMO energy (εLUMO), and hydrophobicity index (logP) were significant in the QSAR model. core.ac.uk Another study on nitrobenzene derivatives highlighted the importance of hyperpolarizability and conductor-like screening model (COSMO) area as effective molecular descriptors. dergipark.org.tr

For this compound, these quantum chemical parameters can be calculated using DFT or other ab initio methods. These calculated descriptors could then be used to predict its potential toxicity or other properties based on existing QSAR models for related compounds.

Table 2: Key Quantum Chemical Descriptors for QSAR/QSPR Studies of Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Reactivity, Polarity, Site of electrophilic/nucleophilic attack |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Stability and spontaneity of reactions |

| Steric/Topological | Molecular Volume, Surface Area, Ovality | Size and shape, influencing receptor binding |

| Quantum-Global | Electrophilicity Index, Hardness, Softness | Overall reactivity and stability |

Predictive Modeling of Chemical Reactivity and Transformation Pathways

Detailed computational studies on the chemical reactivity and transformation pathways of this compound are not extensively available in the current body of scientific literature. However, based on the structural motifs present in the molecule—a substituted nitrobenzene ring—we can infer general predictive approaches.

Theoretical investigations would typically employ methods like Density Functional Theory (DFT) to calculate various molecular properties that serve as reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species.

Key Reactivity Descriptors and Their Significance:

| Descriptor | Significance in Predicting Reactivity |

| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) that are prone to attack by electrophiles and electron-deficient regions (electrophilic sites) that are susceptible to nucleophilic attack. For this compound, the nitro group would create a significant electron-deficient area, while the methyl group would have a slight electron-donating effect. |

| Global Reactivity Descriptors | Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity. |

Transformation pathways, such as reduction of the nitro group or nucleophilic aromatic substitution of the chlorine atoms, could be modeled by calculating the activation energies and reaction enthalpies for proposed mechanistic steps. This would involve locating the transition state structures for each elementary reaction, providing a comprehensive understanding of the reaction kinetics and thermodynamics.

Theoretical Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a vital role in the rational design of molecules with significant NLO responses.

The NLO properties of a molecule are governed by its response to an applied electric field. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

For this compound, theoretical prediction of its NLO properties would involve quantum chemical calculations to determine these hyperpolarizability values. The presence of both an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on the benzene ring suggests the potential for intramolecular charge transfer, which is a key feature for enhancing NLO response.

Calculated Non-linear Optical Properties:

While specific experimental or high-level theoretical data for this compound is scarce, a representative table of what such calculations would yield is presented below. These values would typically be calculated using methods like time-dependent density functional theory (TD-DFT).

| NLO Property | Description | Predicted Significance for this compound |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. A large dipole moment can contribute to the NLO response. | The strong electron-withdrawing nitro group and the polar C-Cl bonds would result in a significant dipole moment. |

| Linear Polarizability (α) | Describes the linear response of the electron cloud to an electric field. | This would be a fundamental parameter calculated to understand the molecule's interaction with light. |

| First Hyperpolarizability (β) | The primary determinant of second-order NLO effects like second-harmonic generation. A non-zero value is only possible for non-centrosymmetric molecules. | The substitution pattern of this compound makes it non-centrosymmetric, and thus it is expected to have a non-zero first hyperpolarizability. The push-pull nature of the substituents would likely lead to a notable β value. |

| Second Hyperpolarizability (γ) | Governs third-order NLO phenomena such as third-harmonic generation and two-photon absorption. | This value would also be calculated to provide a complete picture of the molecule's NLO potential. |

Environmental Fate and Degradation Mechanisms of 1,3,4 Trichloro 2 Methyl 5 Nitrobenzene Excluding Toxicology

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 1,3,4-Trichloro-2-methyl-5-nitrobenzene, the primary abiotic degradation pathways are expected to be photolysis and, to a lesser extent, chemical transformation in soil and sediment.

Photolysis and Photodegradation Kinetics in Aquatic and Atmospheric Systems

Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for many aromatic compounds in the environment. nih.gov Nitroaromatic compounds can undergo direct photolysis when they absorb light, leading to the transformation of the molecule. nih.gov The presence of a nitro group on the aromatic ring can influence the photochemistry of the compound. epa.gov

In aquatic systems, the photolysis of nitroaromatic compounds can be a key removal process, especially in surface waters where sunlight penetration is high. For related compounds like nitrobenzene (B124822), photolysis has been shown to be an important environmental fate process. nih.gov The rate of photolysis is influenced by factors such as water depth, turbidity, and the presence of other substances that can act as photosensitizers or quenchers.

In the atmosphere, this compound is likely to exist in the vapor phase due to the volatility of similar chlorinated benzenes. cdc.gov Once in the atmosphere, it can be degraded by direct photolysis or by reacting with photochemically produced hydroxyl radicals. nih.govcdc.gov The atmospheric half-life of related trichlorobenzenes due to reaction with hydroxyl radicals is estimated to be in the range of 16 to 38 days, suggesting a potential for long-range atmospheric transport. cdc.gov

Table 1: General Photodegradation Characteristics of Related Nitroaromatic Compounds

| Compound Class | Environmental Compartment | Degradation Process | General Findings |

| Nitroaromatics | Aquatic | Direct Photolysis | Important fate process, especially in surface waters. nih.gov |

| Nitroaromatics | Atmospheric | Direct & Indirect Photolysis | Slow degradation by hydroxyl radicals. nih.gov |

| Trichlorobenzenes | Atmospheric | Indirect Photolysis | Half-life of 16-38 days via reaction with hydroxyl radicals. cdc.gov |

This table presents generalized data for classes of related compounds to infer the potential behavior of this compound.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many organic compounds, hydrolysis can be a significant degradation pathway. However, aromatic compounds, including chlorinated benzenes and nitrobenzene, are generally resistant to hydrolysis under typical environmental conditions. nih.gov The carbon-chlorine and carbon-nitro bonds on an aromatic ring are stable and not easily broken by water. Therefore, hydrolysis is not expected to be a significant environmental fate process for this compound in aqueous environments. nih.gov

Chemical Transformation in Soil and Sediment Matrices

In soil and sediment, the chemical transformation of this compound is likely to be a slow process. Chlorinated nitroaromatic compounds are known to be persistent in soil and can bind to organic matter, which can reduce their availability for degradation. nih.govresearchgate.net

While specific data for this compound is unavailable, studies on related trichlorobenzenes indicate that they biodegrade slowly in soils under aerobic conditions. cdc.gov Under anaerobic or methanogenic conditions, a process called reductive dechlorination can occur, where chlorine atoms are removed from the benzene (B151609) ring, leading to the formation of less chlorinated compounds such as dichlorobenzenes and monochlorobenzene. cdc.gov It is plausible that this compound could undergo similar transformations in anoxic soil and sediment environments.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many pollutants from the environment. However, the presence of multiple chlorine atoms and a nitro group on the benzene ring of this compound is expected to make it recalcitrant to microbial attack. nih.gov

Microbial Biodegradation Mechanisms under Aerobic Conditions

Under aerobic conditions (in the presence of oxygen), bacteria have evolved various pathways to degrade chlorinated and nitroaromatic compounds. nih.govresearchgate.net For chlorinated benzenes, the initial step in aerobic degradation often involves the action of dioxygenase enzymes, which add two hydroxyl groups to the benzene ring, forming a chlorocatechol. ub.edu This intermediate is then further metabolized through ring cleavage and subsequent reactions that lead to intermediates of central metabolic pathways like the Krebs cycle. ub.edu

For nitroaromatic compounds, aerobic degradation can proceed through two main initial pathways:

Oxidative pathway: A dioxygenase can remove the nitro group as nitrite (B80452), leading to the formation of a catechol that can be further degraded.

Reductive pathway: The nitro group is first reduced to a nitroso, then to a hydroxylamino, and finally to an amino group. The resulting aminophenol can then undergo ring cleavage.

Given the structure of this compound, it is likely that a combination of these pathways could be involved in its aerobic biodegradation, although the high degree of chlorination may inhibit these processes.

Table 2: Key Enzymes in Aerobic Biodegradation of Related Aromatic Compounds

| Enzyme | Compound Class | Function |

| Dioxygenase | Chlorinated Benzenes | Initial hydroxylation of the aromatic ring. ub.edu |

| Dioxygenase | Nitroaromatics | Removal of the nitro group as nitrite. |

| Nitroreductase | Nitroaromatics | Reduction of the nitro group to an amino group. |

This table lists enzymes involved in the degradation of related compounds to infer potential pathways for this compound.

Microbial Biodegradation Mechanisms under Anaerobic Conditions

In anaerobic environments (in the absence of oxygen), the primary microbial degradation pathway for highly chlorinated compounds is reductive dechlorination. nih.govclu-in.org In this process, the chlorinated organic compound is used as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This process is often slow and can lead to the accumulation of less chlorinated but still potentially harmful intermediates. clu-in.org

For nitroaromatic compounds, the nitro group can also be reduced under anaerobic conditions, often leading to the formation of aromatic amines. These amines may be more or less toxic than the parent compound and may persist in the environment.

Therefore, under anaerobic conditions, the biodegradation of this compound would likely involve a stepwise process of reductive dechlorination and nitro group reduction. The complete mineralization (breakdown to carbon dioxide and water) of such a highly substituted compound under anaerobic conditions is expected to be very slow and may not occur at all in some environments.

Identification of Microbial Metabolites and Degradation Intermediates

The microbial degradation of chlorinated nitroaromatic compounds, including isomers structurally related to this compound, has been a subject of scientific investigation. Studies on bacterial strains capable of utilizing chlorinated aromatics as a sole carbon and energy source have shed light on the metabolic pathways and the intermediates formed.

In research involving Pseudomonas species, the degradation of a structurally similar compound, 2,4,5-trichloronitrobenzene (B44141), was observed. nih.gov The initial step in the metabolic pathway involves the reductive removal of the nitro group, which is released as nitrite. nih.gov This denitrification step leads to the formation of a chlorinated catechol. Specifically, the degradation of 2,4,5-trichloronitrobenzene yielded 3,4,6-trichlorocatechol (B154911) as a key metabolite. nih.gov

The pathway for other chlorinated benzenes, such as 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB), by Pseudomonas sp. strain PS12 involves an initial dioxygenation of the aromatic ring. nih.gov This results in the formation of an unstable intermediate, cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol). nih.gov This intermediate is then rearomatized by a dehydrogenase enzyme to form 3,4,6-trichlorocatechol. nih.gov Subsequent metabolism proceeds via ortho cleavage of the catechol ring. nih.gov

While direct studies on this compound are limited, the metabolic pathways of these related compounds suggest that its degradation would likely proceed through an initial denitrification to form a trichlorinated methyl-catechol, followed by ring cleavage.

Enzymatic Degradation Processes and Enzyme Characterization

The enzymatic machinery responsible for the breakdown of chlorinated nitroaromatic compounds has been characterized in soil bacteria like Pseudomonas. These enzymatic processes are crucial for understanding the natural attenuation of such contaminants in the environment.

For related chlorobenzenes and 2,4,5-trichloronitrobenzene, the degradation is initiated by specific enzymes induced during bacterial growth on these haloaromatic compounds. nih.gov The catabolism of 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene (B31791) commences with the action of a dioxygenase enzyme, which incorporates two hydroxyl groups into the aromatic ring. nih.gov In the case of 1,2,4-TCB, the resulting TCB dihydrodiol is acted upon by an NAD-dependent dihydrodiol dehydrogenase to produce 3,4,6-trichlorocatechol. nih.gov

Following the formation of the catechol intermediate, the aromatic ring is cleaved. This critical step is catalyzed by a catechol 1,2-dioxygenase. nih.gov This enzyme is classified as a type II dioxygenase, which facilitates the ortho cleavage of the catechol ring between the two hydroxyl-bearing carbon atoms. nih.gov This cleavage results in the formation of 2,3,5-trichloromuconate, which is then channeled into central metabolic pathways like the tricarboxylic acid cycle through further degradation steps, including the formation of 2-chloro-3-oxoadipate. nih.gov

Table 1: Key Enzymes in the Degradation of Related Chloroaromatics

| Enzyme | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|

| Dioxygenase | Incorporates two hydroxyl groups into the aromatic ring | 1,2,4-Trichlorobenzene | cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene |

| Dihydrodiol Dehydrogenase | Rearomatization of the dihydrodiol intermediate | TCB Dihydrodiol | 3,4,6-Trichlorocatechol |

| Catechol 1,2-Dioxygenase (Type II) | Ortho cleavage of the catechol ring | 3,4,6-Trichlorocatechol | 2,3,5-Trichloromuconate |

Environmental Partitioning and Transport Behavior

The environmental distribution of this compound is governed by its physicochemical properties, which influence its movement and partitioning between air, water, soil, and biota. The behavior of the parent compound, nitrobenzene, provides a relevant framework for understanding these processes.

Volatilization from Water and Soil Systems (General relevance to nitrobenzene)

Volatilization is a significant transport mechanism for nitrobenzene and related compounds from terrestrial and aquatic systems into the atmosphere. waterquality.gov.au The tendency of a chemical to volatilize is indicated by its vapor pressure and Henry's Law constant. For nitrobenzene, these properties suggest it can readily move from water and moist soils into the air. nih.gov

Computer modeling using the EXAMS (Exposure Analysis Modeling System) predicts that for nitrobenzene in a river environment, the volatilization half-life is approximately 12 days. nih.gov In a eutrophic lake, this process is slower, with a predicted half-life of 68 days. nih.gov Another model hypothesized that a deposit of nitrobenzene located 10 cm deep in soil would have a half-life for effective volatilization of about 19 days, highlighting the influence of water evaporation on enhancing its loss from soil. nih.govcdc.gov

Sorption to Soil Organic Matter and Minerals (General relevance to nitrobenzene)

Sorption to soil and sediment particles is a key process that affects the mobility and bioavailability of nitrobenzene in the environment. Studies have shown that nitrobenzene has a low to moderate propensity to adsorb to soil and sediments, which suggests it can be mobile in soil and may leach into groundwater. waterquality.gov.aunih.gov

Research indicates that soil organic matter (SOM) is the primary component controlling the sorption of nitroaromatic compounds like nitrobenzene, with a much greater influence than clay minerals. nih.gov The interaction with SOM is not solely based on hydrophobicity; a significant nonhydrophobic affinity exists, which is likely due to π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the SOM. nih.gov While sorption to clay minerals like smectites does occur, it is considered less important for nitrobenzene in natural soils. nih.govconsensus.appconsensus.app The sorption process in bulk soils is often well-described by the Freundlich isotherm model. researchgate.net

Assessment of Bioaccumulation Potential in Aquatic Organisms (General relevance to nitrobenzene, typically low)

Bioaccumulation, the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment, is considered to have low potential for nitrobenzene. nih.gov Multiple studies and assessments have concluded that nitrobenzene is not expected to significantly bioconcentrate or bioaccumulate in aquatic organisms. waterquality.gov.aunih.govwho.int

Experimental data support this assessment. Bioconcentration factor (BCF) studies, which measure the ratio of a chemical's concentration in an organism to that in the water, have yielded low values for nitrobenzene.

Table 2: Experimentally Determined Bioconcentration Factors (BCF) for Nitrobenzene in Aquatic Species

| Species | Exposure Duration | BCF Value | Reference |

|---|---|---|---|

| Carp (Cyprinus carpio) | 6 weeks | 1.6 - 7.7 | cdc.gov |

| Fathead Minnow (Pimephales promelas) | 28 days | 15 | cdc.gov |

| Golden Orfe (Leuciscus idus) | 3 days | <10 | cdc.gov |

| Edible portion of all aquatic organisms (weighted average) | Not Applicable | 4.3 | epa.gov |

Furthermore, studies using model ecosystems, such as the "farm pond" microcosm, have also shown low ecological magnification (EM) values for nitrobenzene in various species, including mosquitofish, snails, and daphnids, further indicating that it is not biomagnified through the food chain. cdc.govwho.int

Advanced Analytical Methodologies for Detection and Quantification of 1,3,4 Trichloro 2 Methyl 5 Nitrobenzene

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 1,3,4-Trichloro-2-methyl-5-nitrobenzene, offering the necessary separation from potential interfering compounds prior to detection. Both gas and liquid chromatography are employed, each with specific advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

The Electron Capture Detector (ECD) is highly sensitive to electrophilic functional groups, such as the nitro and chloro substituents present in this compound. This makes GC-ECD a highly suitable and sensitive method for the trace analysis of this compound. The principle of ECD is based on the capture of thermal electrons by electronegative analytes, which results in a decrease in the standing current of the detector, generating a signal.

Research on related nitroaromatic and polychlorinated compounds has demonstrated the exceptional sensitivity of GC-ECD. For instance, EPA Method 8091 utilizes GC-ECD for the determination of various nitroaromatic compounds, highlighting its utility for this class of chemicals. epa.gov The high electronegativity of the three chlorine atoms and the nitro group in this compound suggests that this compound would exhibit a strong response with an ECD.

Table 1: Illustrative GC-ECD Operating Parameters for Analysis of Chlorinated Nitroaromatic Compounds

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Argon/Methane |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

This table presents typical parameters and does not represent data from a single, specific analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) provides definitive identification of this compound through the generation of a characteristic mass spectrum. The fragmentation pattern obtained from electron ionization (EI) can be used for structural elucidation and confirmation. For enhanced selectivity and lower detection limits, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. mdpi.com This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly reduces background noise.

Studies on the analysis of nitrotoluene isomers and other nitroaromatic explosives have shown the power of GC-MS/MS for achieving low detection limits and high specificity. mdpi.comresearchgate.net The fragmentation of this compound in the mass spectrometer would likely involve the loss of the nitro group (NO2) and successive losses of chlorine atoms, providing a unique fragmentation pattern for identification and quantification.

Table 2: Predicted Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 240/242/244 | Molecular Ion [M]+ |

| 194/196/198 | [M-NO2]+ |

| 159/161 | [M-NO2-Cl]+ |

| 124 | [M-NO2-2Cl]+ |

This table is predictive, based on the principles of mass spectrometry, and the relative abundances would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are thermally labile or have low volatility.

The presence of the nitrobenzene (B124822) chromophore in this compound allows for its detection using an HPLC system equipped with an ultraviolet (UV) detector. The aromatic ring and the nitro group contribute to strong UV absorbance, typically in the range of 220-280 nm. HPLC-UV is a robust and cost-effective method for the quantification of this compound, particularly at moderate to high concentrations.

Method development for similar nitroaromatic compounds often utilizes reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.gov The retention time and UV spectrum provide the basis for identification and quantification.

Table 3: Representative HPLC-UV Conditions for Nitroaromatic Compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

This table illustrates typical conditions and is not based on a specific analysis of this compound.

Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometric detection. For compounds like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ionization source. LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), offers the ability to detect and quantify the analyte at very low concentrations and in the presence of co-eluting matrix components.

Research on related compounds, such as trichloronitrobenzene isomers, has demonstrated the utility of LC-MS for the identification of impurities and degradation products. osti.gov The high specificity of LC-MS/MS makes it an invaluable tool for confirmatory analysis and for studies requiring high analytical rigor.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC)

Comprehensive two-dimensional gas chromatography (GC×GC) represents a powerful analytical technique with significantly enhanced separation capacity, making it highly suitable for the analysis of complex samples such as environmental extracts or petrochemicals. chromatographyonline.comresearchgate.net This method employs two columns with different stationary phases, allowing for the separation of a mixture based on two distinct chemical properties. chromatographyonline.com Typically, a nonpolar column is used in the first dimension and a shorter, more polar column in the second dimension. chromatographyonline.com A critical component of the GC×GC system is the modulator, which traps small portions of the effluent from the first column and re-injects them as narrow bands into the second column for a rapid, secondary separation. chromatographyonline.comresearchgate.net

The primary advantage of GC×GC is its ability to resolve a vastly greater number of compounds than traditional one-dimensional GC, which is often insufficient for samples containing over 150-250 relevant compounds. chromatographyonline.comresearchgate.net This increased peak capacity minimizes co-elution, a common problem in the analysis of complex matrices. researchgate.net For compounds like this compound, which may be present in environmental samples alongside numerous isomers and other contaminants, GC×GC can provide the necessary resolution. chromatographyonline.com Furthermore, GC×GC chromatograms are often structured, with compounds of the same chemical class eluting in distinct bands or "roof-tiling" patterns, which aids in their tentative identification. chromatographyonline.com The refocusing effect of thermal modulators can also lead to a significant increase in signal intensity and sensitivity. wikipedia.org

Sample Preparation and Extraction Techniques for Environmental and Synthetic Matrices

Effective sample preparation is crucial for isolating this compound from complex environmental and synthetic matrices, removing interferences, and preconcentrating the analyte to detectable levels.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For neutral organic compounds like chlorinated nitrobenzenes in aqueous samples, the process generally involves extraction with a water-immiscible organic solvent. libretexts.orgresearchgate.net The choice of solvent is critical, with common options for similar semi-volatile compounds including dichloromethane (B109758) and chloroform (B151607). researchgate.netrsc.org The procedure involves vigorously mixing the sample with the extraction solvent in a separatory funnel to facilitate the transfer of the analyte into the organic phase. libretexts.org This process is often repeated several times to ensure quantitative recovery. libretexts.org

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for sample preparation that offers several advantages over LLE, including higher efficiency, reduced solvent consumption, and the potential for automation. tue.nl The method involves passing a liquid sample through a cartridge or disk containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent. tue.nl

For nitroaromatic compounds, various sorbents have been successfully employed. dtic.mildtic.milnih.gov The selection depends on the specific analyte and matrix. Due to the varied nature of these compounds, different retention mechanisms can be exploited. nih.gov

Interactive Table: Sorbent Materials for SPE of Nitroaromatic Compounds

| Sorbent Material | Sorbent Type/Mechanism | Typical Application | Elution Solvent | Reference(s) |

| Porapak RDX | Divinylbenzene-N-vinylpyrrolidone copolymer | Extraction of nitroaromatics and nitramines from water | Acetonitrile | dtic.mildtic.mil |

| Empore SDB-RPS | Styrene-divinylbenzene copolymer | Extraction of nitroaromatics and nitramines from water | Acetonitrile | dtic.mildtic.mil |

| Molecularly Imprinted Silicas (MISs) | Selective sorbent with cavities templated for specific molecules (e.g., 2,4-DNT) | Selective extraction of nitroaromatic explosives from post-blast samples | Not specified | nih.gov |

| Graphitized Carbon | Reversed-phase | Cleanup of multiresidue pesticide extracts in crops | Not specified | nih.gov |

Headspace Techniques (e.g., Purge & Trap, Static Headspace, SPME)

Headspace analysis is suitable for volatile and semi-volatile organic compounds, making it a viable approach for this compound. researchgate.net This technique analyzes the vapor phase that is in equilibrium with a solid or liquid sample in a sealed vial. researchgate.net

Static Headspace: In this method, a sample is sealed in a vial and heated to allow volatile components to partition into the headspace. A portion of this headspace gas is then injected into the GC. researchgate.net

Dynamic Headspace (Purge & Trap): This technique involves purging the sample with an inert gas. The gas strips the volatile analytes from the sample and is then passed through a sorbent trap, which collects the analytes. The trap is subsequently heated to desorb the analytes into the GC system. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from the headspace of a sample. mdpi.comyoutube.com The fiber is exposed to the headspace for a set time and temperature, after which it is retracted and inserted directly into the GC injector for thermal desorption. mdpi.com The choice of fiber coating is crucial for efficient extraction. nih.gov For nitroaromatic compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. researchgate.netnih.gov Optimization of parameters like extraction time, temperature, and salt addition is critical to maximize extraction efficacy. mdpi.com

Derivatization Methods for Enhanced Volatility or Detectability

Derivatization is a process that chemically modifies an analyte to create a new compound with properties that are more suitable for a given analytical method. researchgate.net For gas chromatography, this often involves increasing the analyte's volatility and thermal stability. researchgate.net While highly halogenated and nitrated compounds like this compound are already strong electron-capturing species and thus highly sensitive to an Electron Capture Detector (ECD), derivatization can sometimes be employed to enhance detectability or improve chromatographic performance. researchgate.netresearchgate.net

A common strategy for compounds with polar functional groups is acylation or silylation. researchgate.net For certain nitroaromatic compounds, a potential derivatization pathway could involve the chemical reduction of the nitro group to an amine, followed by acylation to form a more stable or detectable derivative. However, for compounds that are already amenable to direct analysis, derivatization adds a step to the sample preparation and is often avoided unless necessary. researchgate.net

Advanced Spectroscopic Detection Methods

Beyond standard chromatographic detectors, advanced spectroscopic methods offer high sensitivity and selectivity for the detection of nitroaromatic compounds.

Interactive Table: Advanced Spectroscopic Detection Methods for Nitroaromatic Compounds

| Technique | Principle | Advantages | Application Notes | Reference(s) |

| Fluorescence Spectroscopy | Detection is based on the quenching of a fluorophore's emission upon interaction with an electron-deficient nitroaromatic compound. | High sensitivity, selectivity, and convenience. | Various fluorophores, including triphenylamine (B166846) derivatives and polyaniline composites, have been developed. Detection limits can reach ppb levels. | rsc.orgnih.govmdpi.com |